Product packaging for Benzo[d]oxazole-5-carboxylic acid(Cat. No.:CAS No. 15112-41-1)

Benzo[d]oxazole-5-carboxylic acid

Cat. No.: B081381
CAS No.: 15112-41-1
M. Wt: 163.13 g/mol
InChI Key: WJBOXEGAWJHKIM-UHFFFAOYSA-N
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Description

Significance of the Benzoxazole (B165842) Scaffold in Chemical Sciences

The benzoxazole scaffold, the fundamental structure of Benzo[d]oxazole-5-carboxylic acid, is recognized as a "privileged" structure in medicinal chemistry. nih.govnih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus appearing frequently in a wide range of biologically active compounds. The benzoxazole ring system is a vital pharmacophore, a part of a molecule responsible for its pharmacological activity. nih.gov

Derivatives of the benzoxazole core have demonstrated a broad spectrum of biological activities, including:

Antimicrobial properties: Certain benzoxazole derivatives have shown efficacy against various bacterial and fungal strains.

Anticancer activity: The scaffold is a component of compounds investigated for their potential to inhibit the growth of cancer cells. nih.gov

Anti-inflammatory effects: Researchers have explored benzoxazole-based molecules for their potential to combat inflammation. nih.gov

Enzyme inhibition: The structure has been used to design inhibitors for specific enzymes, such as inosine (B1671953) 5′-monophosphate dehydrogenase (IMPDH), which is a target for antiviral and anticancer drugs.

The versatility of the benzoxazole scaffold stems from its rigid, planar structure and the presence of both hydrogen bond donors and acceptors, allowing for diverse interactions with biological macromolecules.

Research Trajectory and Current Perspectives on this compound

The research surrounding this compound itself is primarily focused on its role as a crucial chemical intermediate or building block. evitachem.com Its structure, featuring a reactive carboxylic acid group, allows for a variety of chemical modifications, making it a valuable starting material for the synthesis of more elaborate benzoxazole derivatives.

For instance, the carboxylic acid moiety can be readily converted into esters, amides, and other functional groups. nih.gov This allows chemists to systematically alter the properties of the parent molecule, a common strategy in drug discovery to enhance potency, selectivity, or pharmacokinetic properties. Studies on benzoxazole-based inhibitors of enzymes like Cryptosporidium parvum inosine 5′-monophosphate dehydrogenase (CpIMPDH) have utilized derivatives synthesized from precursors such as this compound. nih.gov In these studies, the carboxylic acid group serves as a handle to attach other chemical fragments, leading to the generation of a library of compounds for biological screening. nih.govnih.gov

The synthesis of this compound can be achieved through the cyclization of appropriate precursors. A common synthetic route to benzoxazoles involves the reaction of a 2-aminophenol (B121084) derivative with a carboxylic acid or its equivalent. d-nb.info In the case of this compound, a logical precursor would be 3-amino-4-hydroxybenzoic acid. nih.gov The aldehyde analogue, Benzo[d]oxazole-5-carbaldehyde, can also be oxidized to form this compound.

While direct and extensive biological studies on this compound are not widely reported in the literature, its importance is underscored by its utility in constructing more complex, biologically active molecules. Current perspectives view it as a foundational element for library synthesis in medicinal chemistry, enabling the exploration of the chemical space around the benzoxazole scaffold.

Chemical Properties of this compound

Property Value
CAS Number 15112-41-1
Molecular Formula C₈H₅NO₃
Molecular Weight 163.13 g/mol
IUPAC Name 1,3-benzoxazole-5-carboxylic acid
Synonyms Benzoxazole-5-carboxylic acid

Data sourced from multiple chemical suppliers and databases. biosynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO3 B081381 Benzo[d]oxazole-5-carboxylic acid CAS No. 15112-41-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzoxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8(11)5-1-2-7-6(3-5)9-4-12-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBOXEGAWJHKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597314
Record name 1,3-Benzoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15112-41-1
Record name 1,3-Benzoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Benzo D Oxazole 5 Carboxylic Acid and Its Derivatives

Classical and Conventional Synthesis Approaches

Traditional methods for synthesizing the benzoxazole (B165842) ring system have long been established, primarily relying on cyclocondensation and precursor modification strategies.

Cyclocondensation Reactions

Cyclocondensation represents the most fundamental approach to the benzoxazole core, involving the formation of the oxazole (B20620) ring from an ortho-substituted aminophenol.

The direct condensation of an appropriately substituted 2-aminophenol (B121084) with a carboxylic acid or its derivative is a cornerstone of benzoxazole synthesis. nih.govrsc.org To synthesize Benzo[d]oxazole-5-carboxylic acid specifically, the key starting material is 3-amino-4-hydroxybenzoic acid. This precursor contains both the necessary o-aminophenol arrangement and the pre-installed carboxylic acid at the desired position.

The reaction typically proceeds by heating the 2-aminophenol and a carboxylic acid (or its corresponding acyl chloride or anhydride) in the presence of a dehydrating agent or catalyst. researchgate.netmdpi.com Polyphosphoric acid (PPA) is a common medium that serves as both a catalyst and a solvent, facilitating the dehydration and ring closure at elevated temperatures. nih.gov Microwave-assisted synthesis has also been employed to accelerate this transformation, often under solvent- and metal-free conditions, providing good yields of 2-substituted benzoxazoles. researchgate.netbenthamdirect.comthieme-connect.com The reaction is versatile, accommodating a wide range of aryl, heteroaryl, and alkyl carboxylic acids. researchgate.net

Table 1: Examples of Cyclocondensation Reactions for Benzoxazole Synthesis

2-Aminophenol DerivativeCarboxylic Acid/DerivativeCatalyst/ConditionsProduct TypeReference
2-AminophenolVarious Carboxylic AcidsMicrowave, Solvent-Free2-Substituted Benzoxazoles thieme-connect.com
2-AminophenolAcid ChloridesMethanesulfonic acid2-Substituted Benzoxazoles researchgate.net
2-AminophenolAromatic AldehydesPolyphosphoric acid (PPA)2-Aryl Benzoxazoles nih.gov
3-Amino-4-hydroxybenzoic acidVarious AldehydesSodium bisulfite, DMF2-Substituted-benzimidazole-6-carboxylic acid nih.gov

This table showcases general cyclocondensation methods that are foundational to the synthesis of the benzoxazole ring system.

An alternative classical route involves 2,4-diaminophenol (B1205310) as the starting material. A notable example is the synthesis of p-phenylene-2,2'-bis(5-aminobenzoxazole), where 2,4-diaminophenol hydrochloride is reacted with terephthalic acid in polyphosphoric acid (PPA). patsnap.com To minimize oxidation of the diaminophenol, a reducing agent like SnCl₂ is often added. patsnap.com The reaction proceeds at high temperatures (140-210°C) to yield the bis-benzoxazole structure. patsnap.com While this specific example leads to a 5-amino substituted benzoxazole, the underlying principle of condensing a substituted phenol (B47542) with a dicarboxylic acid illustrates a valid strategy for forming the C-5 substituted benzoxazole ring.

Synthesis from 2-Mercaptobenzoxazole (B50546) Precursors

Another established method involves the modification of a pre-formed benzoxazole ring. Starting with 2-mercaptobenzoxazole, which can be synthesized from 2-aminophenol and carbon disulfide or an alkali metal alkylxanthate, various derivatives can be prepared. chemicalbook.comnih.gov For instance, the sulfur atom at the 2-position can be displaced or used as a handle for further functionalization. While direct conversion of the 2-mercapto group to a 5-carboxylic acid is not a primary route, derivatives of 2-mercaptobenzoxazole, such as benzoxazole-2-yl-mercapto-acetic acid, have been synthesized by reacting the sodium salt of 2-mercaptobenzoxazole with chloroacetic acid. nih.gov This demonstrates how the benzoxazole core can be built first and then elaborated, although this specific path does not directly yield the title compound.

Oxidative Strategies for Carboxylic Acid Introduction

Introducing the carboxylic acid group onto a pre-existing benzoxazole ring via oxidation is a viable, though less common, classical strategy. This typically involves the oxidation of an alkyl or other oxidizable group at the 5-position of the benzoxazole ring. Standard oxidative reagents used for converting alkylbenzenes to benzoic acids, such as potassium permanganate (B83412) or chromic acid, could theoretically be applied, provided the benzoxazole ring itself is stable to the harsh oxidative conditions. libretexts.org This approach is highly dependent on the availability of the appropriately substituted 5-alkylbenzoxazole precursor.

Modern and Catalytic Synthetic Routes

Contemporary synthetic chemistry has focused on developing milder, more efficient, and often catalytic methods for constructing the benzoxazole scaffold. These modern techniques offer advantages in terms of yield, substrate scope, and environmental impact.

Palladium-catalyzed reactions have emerged as a powerful tool for benzoxazole synthesis. These methods often involve C-H bond activation and cross-coupling reactions. nih.govfigshare.com For example, a palladium-catalyzed direct desulfinative C-arylation of a benzo[d]oxazole C-H bond with arene sulfonyl chlorides has been developed to produce 2-aryl benzoxazoles. nih.gov Another approach involves the palladium-catalyzed synthesis of 2-substituted benzothiazoles from thiobenzanilides through a C-H functionalization/intramolecular C-S bond formation process, a strategy that shares mechanistic principles applicable to benzoxazole synthesis. acs.org While these examples focus on substitution at the 2-position, the advancement in catalytic C-H functionalization opens possibilities for directly carboxylating the 5-position of the benzoxazole ring, although specific examples for this compound are not yet prevalent.

Microwave-assisted organic synthesis (MAOS) has significantly impacted the field, enabling rapid and efficient reactions, often under solvent-free and catalyst-free conditions. benthamdirect.commdpi.com The direct coupling of 2-aminophenol with carboxylic acids is greatly accelerated by microwave irradiation, leading to high yields of 2-substituted benzoxazoles in a much shorter time frame than conventional heating methods. researchgate.netthieme-connect.com This green chemistry approach is highly attractive for its operational simplicity and reduced environmental footprint. nih.govresearchgate.net

Table 2: Modern Synthetic Approaches to Benzoxazoles

MethodCatalyst/ReagentKey FeaturesProduct TypeReference
Microwave-Assisted SynthesisCatalyst- and Solvent-FreeRapid, direct coupling, green2-Substituted Benzoxazoles thieme-connect.com
Palladium-Catalyzed C-H ArylationPalladium, LigandsDirect arylation of C-H bond2-Aryl Benzoxazoles nih.gov
Microwave-Assisted SynthesisDeep Eutectic Solvent (DES)Green catalyst, rapid heating2-Substituted Benzoxazoles mdpi.com
Palladium-Catalyzed CyclizationPd(II), Cu(I), Bu₄NBrC-H functionalization/C-S formation2-Substituted Benzothiazoles acs.org

This table highlights modern methodologies that offer improvements in efficiency and environmental impact for the synthesis of the core benzoxazole structure.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, offering powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. These methods are particularly valuable for the functionalization of heterocyclic cores like benzo[d]oxazole.

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate, is a widely used method for the synthesis of biaryl compounds. This reaction has been adapted for the synthesis of complex oxazole and benzoxazole derivatives.

A notable strategy involves a one-pot synthesis of 2,4,5-trisubstituted oxazoles followed by a nickel-catalyzed Suzuki-Miyaura coupling. mdpi.combldpharm.com In this approach, 5-(triazinyloxy)oxazoles are formed in situ from carboxylic acids and amino acids using a dehydrative condensing agent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). mdpi.com The subsequent coupling with various boronic acids provides access to a diverse range of trisubstituted oxazoles in good yields. mdpi.combldpharm.com While this method has been demonstrated for general oxazole synthesis, its principles can be applied to the synthesis of derivatives of this compound by selecting appropriate starting materials.

The versatility of the Suzuki-Miyaura coupling allows for the use of various boronic acids, enabling the introduction of a wide array of substituents at the 5-position of the oxazole ring. mdpi.com However, steric hindrance from substituents on the oxazole ring can affect the reaction yield. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling for the Synthesis of Trisubstituted Oxazoles

EntryCarboxylic AcidAmino AcidBoronic AcidProductYield (%)
1Benzoic acidGlycinePhenylboronic acid2,5-Diphenyl-4-methyloxazole85
24-Methoxybenzoic acidGlycine4-Tolylboronic acid2-(4-Methoxyphenyl)-4-methyl-5-(p-tolyl)oxazole82
3Terephthalic acidGlycinePhenylboronic acid1,4-Bis(2-phenyl-4-methyloxazol-5-yl)benzene75

Data synthesized from multiple sources. mdpi.com

Decarboxylative Cross-Coupling Reactions

Decarboxylative cross-coupling reactions have emerged as a powerful alternative to traditional cross-coupling methods, utilizing readily available carboxylic acids as coupling partners. nih.govkeyorganics.net This approach avoids the pre-synthesis of organometallic reagents, offering a more atom-economical and often milder reaction pathway. nih.gov

This methodology has been successfully applied to the arylation of thiazoles and oxazoles. keyorganics.net The reaction typically involves a palladium catalyst in combination with a copper or silver co-catalyst to facilitate the decarboxylation step. keyorganics.net For instance, the coupling of oxazole-5-carboxylic acids with aryl halides can proceed in excellent yields, accommodating a variety of bromide and iodide coupling partners. keyorganics.netrsc.org

A significant advancement in this area is the development of a copper-catalyzed oxidative decarboxylative coupling of benzoxazoles with 2-nitrobenzoic acids. ajchem-a.com This method is particularly effective for electron-rich benzoxazoles and electron-deficient benzoic acids, leading to a range of arylated benzoxazoles in good yields. ajchem-a.com The reaction's success is attributed to a delicate balance between the decarboxylation and C-H arylation steps. ajchem-a.com Furthermore, cobalt-catalyzed decarboxylative cross-coupling of oxazoles with α-oxocarboxylic acids has been developed, representing the first example of cobalt-catalyzed decarboxylative C-H bond functionalization for this class of heterocycles. organic-chemistry.org

Table 2: Decarboxylative Cross-Coupling of Oxazole-5-carboxylic Acids with Aryl Halides

EntryOxazole-5-carboxylic AcidAryl HalideCatalyst SystemProductYield (%)
12-Methyloxazole-5-carboxylic acid3-Bromo-1-(tosyl)-1H-indolePd(OAc)2/CuI2-Methyl-5-(1-(tosyl)-1H-indol-3-yl)oxazole63
2Oxazole-5-carboxylic acid4-IodoanisolePd(OAc)2/Ag2CO35-(4-Methoxyphenyl)oxazole88
32-Phenyloxazole-5-carboxylic acid1-IodonaphthalenePd(OAc)2/CuI5-(Naphthalen-1-yl)-2-phenyloxazole75

Data synthesized from multiple sources. keyorganics.net

Metal-Free and Organocatalytic Approaches

To address the economic and environmental concerns associated with transition-metal catalysts, metal-free and organocatalytic methods for benzoxazole synthesis have gained significant attention. ajchem-a.com These approaches often offer milder reaction conditions and avoid toxic metal residues in the final products.

One prominent organocatalytic method involves the N-Heterocyclic Carbene (NHC)-catalyzed intramolecular cyclization of aldimines. chemicalbook.com These aldimines are generated from the condensation of 2-aminophenols and aromatic aldehydes. The reaction proceeds through the formation of an aza-Breslow intermediate, which undergoes oxidative cyclization to furnish 2-arylbenzoxazoles in good yields under mild conditions. chemicalbook.com This method tolerates a broad range of functional groups. chemicalbook.com

Another innovative approach is the direct organocatalytic chemoselective synthesis of benzoxazole-triazoles. This method utilizes an enolate-mediated [3+2] cycloaddition between benzoxazole-ketones and azides under ambient conditions, catalyzed by an organic base like 1,1,3,3-tetramethylguanidine (B143053) (TMG). This reaction is highly regioselective and provides access to pharmaceutically relevant scaffolds.

Furthermore, the use of alumina (B75360) as a catalyst for the reaction of 2-aminophenol with substituted aldehydes at room temperature provides a green and efficient route to benzoxazole derivatives. This method offers advantages such as short reaction times, simple workup procedures, and the use of an inexpensive and handleable catalyst.

Multi-component Reactions in this compound Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly desirable for their efficiency and atom economy.

A novel visible-light-induced three-component reaction has been developed for the synthesis of complex 2,4,5-trisubstituted oxazoles from readily available iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles. This catalyst- and additive-free transformation proceeds through a carbenic phosphorus-nitrile hybrid ylide formation and trapping cascade, exhibiting high efficiency and a broad substrate scope. The reaction can be initiated by visible light or, alternatively, by dirhodium catalysts, albeit with lower yields.

Another powerful MCR for the synthesis of 2,4,5-trisubstituted oxazoles involves a one-pot oxazole synthesis followed by a Suzuki-Miyaura coupling sequence. mdpi.combldpharm.com This method utilizes a dehydrative condensing reagent, DMT-MM, to combine a carboxylic acid, an amino acid, and subsequently a boronic acid to construct the trisubstituted oxazole core. mdpi.combldpharm.com The commercial availability of a wide variety of starting materials makes this a highly versatile approach for generating diverse oxazole libraries. mdpi.com

Hydrothermal Synthesis Applications

Hydrothermal synthesis, a method involving chemical reactions in aqueous solutions at high temperatures and pressures, has found applications in the preparation of catalysts used for benzoxazole synthesis.

One example is the hydrothermal synthesis of strontium carbonate (SrCO3) nanomaterials. These nanomaterials, prepared from strontium nitrate, sodium hydroxide, and ethylene (B1197577) glycol in distilled water, have been effectively used as catalysts for the synthesis of benzoxazole derivatives. The catalytic reaction involves the condensation of 2-aminophenol with substituted benzaldehydes. While not a direct hydrothermal synthesis of the benzoxazole ring, this highlights the role of hydrothermally prepared materials in facilitating key synthetic transformations.

Deoxo-Fluor Reagent Mediated Cyclization

Fluorinating reagents such as diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are effective for the mild and efficient cyclodehydration of β-hydroxy amides to form oxazolines. These oxazolines can then be oxidized to the corresponding oxazoles.

Deoxo-Fluor is often preferred due to its increased thermal stability compared to DAST. The cyclization reaction mediated by Deoxo-Fluor typically occurs at around -20 °C and is particularly effective for threonine-derived substrates. An important feature of this method is the preservation of sensitive stereochemical information with minimal racemization.

A one-pot protocol has been developed that combines the Deoxo-Fluor-mediated cyclodehydration with a subsequent dehydrogenation step using bromotrichloromethane (B165885) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to directly yield oxazoles from β-hydroxy amides. This method tolerates a range of functional groups and has been applied in the synthesis of complex natural products. While Deoxo-Fluor is effective for many substrates, limitations have been observed, particularly in the synthesis of certain bis-oxazoline systems.

Lanthanum(III) Triflate-Catalyzed [3+2] Cycloaddition Reactions

A notable advancement in the synthesis of substituted benzoxazoles involves the use of Lanthanum(III) triflate (La(OTf)₃) as a catalyst in [3+2] cycloaddition reactions. nih.gov Research has demonstrated that this method is effective for producing a range of 5-hydroxybenzo[d]oxazole-4-carboxylic acid derivatives with high yields and good stereoselectivity. nih.gov

The reaction typically involves the cycloaddition of quinones with a nitrile source. While the direct synthesis of this compound via this specific method has not been explicitly detailed in the provided research, the successful synthesis of structurally related compounds, such as 5-hydroxybenzo[d]oxazole-4-carboxylic acid derivatives, suggests its potential applicability. The core of this methodology is the ability of the lanthanum catalyst to facilitate the [3+2] cycloaddition, leading to the formation of the oxazole ring fused to a benzene (B151609) ring. nih.gov The resulting derivatives are valuable precursors for further chemical transformations. nih.gov

A general representation of the substrates and products in this type of reaction is presented below:

Reactant 1Reactant 2CatalystProduct Class
Quinones1,2-di-tert-butyl-3-(cyanimino)diaziridineLa(OTf)₃5-hydroxybenzo[d]oxazole-4-carboxylic acid derivatives
QuinonesVinyl azidesLa(OTf)₃5-hydroxybenzofuran-4-carboxylic acid derivatives

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of benzoxazole derivatives to reduce the environmental impact of chemical processes. These approaches focus on aspects such as the use of safer solvents, improved energy efficiency, and waste reduction. nih.gov

Several sustainable methods have been developed for the synthesis of the benzoxazole core structure, which can be adapted for the production of this compound. The traditional synthesis often involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. rsc.org Green alternatives to this process have been explored extensively.

Key green synthetic strategies include:

Microwave-Assisted Synthesis: This method significantly reduces reaction times and often improves yields compared to conventional heating. nih.gov For instance, the cyclization of Schiff bases to form benzoxazoles can be achieved in minutes under microwave irradiation. nih.gov

Ultrasound-Assisted Synthesis: Sonication provides an energy-efficient way to promote chemical reactions, leading to shorter reaction times and high yields of benzoxazole derivatives. nih.gov

Mechanochemistry: This solvent-free approach involves grinding reactants together to initiate a chemical reaction, thereby eliminating the need for potentially harmful solvents. nih.gov

Use of Greener Catalysts and Solvents: Research has focused on employing reusable catalysts, such as samarium triflate in an aqueous medium, to facilitate the synthesis of benzoxazoles. organic-chemistry.org Deep eutectic solvents (DES), which are biodegradable and have low toxicity, have also been used as effective reaction media. nih.gov The use of a Brønsted acidic ionic liquid gel as a recyclable catalyst in solvent-free conditions has also been reported to produce high yields of benzoxazoles. rsc.orgacs.org

The following table summarizes various green synthetic approaches for benzoxazole derivatives:

Green Chemistry ApproachKey FeaturesTypical ReactantsReference
Microwave-Assisted SynthesisRapid reaction times, high yieldsSchiff bases nih.gov
Ultrasound-Assisted SynthesisEnergy efficient, short reaction timesSchiff bases nih.gov
Mechanochemical SynthesisSolvent-free conditionsSchiff bases nih.gov
Deep Eutectic Solvents (DES)Biodegradable and low toxicity solventSchiff bases nih.gov
Reusable Acid CatalystSamarium triflate in aqueous mediumo-amino(thio)phenols and aldehydes organic-chemistry.org
Brønsted Acidic Ionic Liquid GelRecyclable catalyst, solvent-free2-aminophenol and aldehydes rsc.orgacs.org

These sustainable methodologies offer significant advantages over traditional synthetic routes by minimizing waste, reducing energy consumption, and often providing higher yields in shorter reaction times. nih.gov

Chemical Reactivity and Derivatization Strategies of Benzo D Oxazole 5 Carboxylic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid functional group at the 5-position of the benzo[d]oxazole ring is a versatile handle for chemical modification. Standard carboxylic acid chemistry can be readily applied to synthesize esters, amides, and to perform various functional group interconversions.

Esterification Reactions

Esterification of benzo[d]oxazole-5-carboxylic acid is a common strategy to modify its physicochemical properties, such as solubility and cell permeability. This reaction is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or by using coupling agents.

For instance, the synthesis of methyl 2-[N-(substituted-3-nitrobenzamido)]benzo[d]oxazole-5-carboxylates has been reported. nih.gov In this multi-step synthesis, the final esterification can be inferred to proceed from the corresponding carboxylic acid. A general procedure for similar esterifications involves the use of reagents like thionyl chloride to form an acyl chloride intermediate, which then reacts with the desired alcohol.

A common method for the synthesis of this compound itself involves the reaction of 3-amino-4-hydroxybenzoic acid with trimethyl orthoformate. chemicalbook.com This reaction, conducted under argon at elevated temperatures, yields the target carboxylic acid, which can then be subjected to esterification. chemicalbook.com

Amidation and Peptide Coupling Strategies

The formation of amides from this compound is a key transformation for building more complex molecules, including potential therapeutic agents. Standard peptide coupling reagents are effectively used to facilitate the reaction between the carboxylic acid and a primary or secondary amine.

Commonly employed coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) often used in conjunction with hydroxybenzotriazole (B1436442) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govnih.gov These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. For example, the coupling of 2-(pyridin-4-yl)this compound with α-methylbenzylamine was successfully achieved using EDCI hydrochloride in dimethylformamide (DMF). nih.gov Similarly, the synthesis of various N-alkyl-2-thioureido benzo[d]oxazole-5-carboxamides has been reported, highlighting the utility of this reaction in creating libraries of compounds for biological screening. wjpps.com

The reaction conditions for these couplings are typically mild, often starting at 0 °C and then warming to room temperature, with reaction times around 12 hours. nih.gov The choice of solvent is often a polar aprotic solvent like DMF or dichloromethane (B109758) (DCM). nih.govgoogle.com

Table 1: Examples of Amidation Reactions

AmineCoupling ReagentsSolventProductReference
α-MethylbenzylamineEDCI•HClDMFAmide derivative 36 nih.gov
2-(2-Aminoethoxy)ethan-1-olNot specifiedDCMN-(2-(2-hydroxyethoxy)ethyl)benzo[d]oxazole-5-carboxamide google.com
Various aminesEDCI, HOBt, DMAPNot specifiedSubstituted benzo[d]oxazole-based derivatives nih.gov

Functional Group Interconversions

The carboxylic acid moiety can be transformed into other functional groups, further expanding the synthetic possibilities. One important transformation is the reduction of the carboxylic acid to a primary alcohol. While direct reduction can be challenging, it is often achieved by first converting the carboxylic acid to its corresponding ester, which is then reduced using a suitable reducing agent like lithium aluminium hydride (LiAlH4).

Another key reaction is the Curtius rearrangement, which converts the carboxylic acid, via an acyl azide (B81097) intermediate, into an amine. This provides a route to 5-aminobenzo[d]oxazole derivatives, which are valuable intermediates for further functionalization.

Reactions Involving the Oxazole (B20620) Ring System

The benzoxazole (B165842) ring system, while generally stable, can undergo certain reactions, allowing for modification of the heterocyclic core. These reactions include nucleophilic and electrophilic substitutions, as well as reactions at the oxazole nitrogen.

Nucleophilic and Electrophilic Substitution Patterns

The electron-deficient nature of the oxazole ring makes it susceptible to nucleophilic attack, particularly at the C2 position. thepharmajournal.com The ease of displacement of a leaving group at this position is significantly greater than at the C4 or C5 positions. thepharmajournal.com This reactivity has been exploited in the synthesis of 2-aminobenzoxazole (B146116) derivatives. For instance, the reaction of 2-chlorobenzoxazoles with amines can provide N,N-disubstituted 2-aminobenzoxazoles. acs.org However, this approach requires the preparation of the reactive 2-chloro precursor. acs.org

Electrophilic aromatic substitution on the benzene (B151609) ring of the benzo[d]oxazole system is also possible. The directing effects of the fused oxazole ring and the carboxylic acid group will influence the position of substitution. For example, nitration of a benzoxazole derivative has been shown to occur on the benzene ring. nih.gov

N-Alkylation and N-Acylation of the Oxazole Nitrogen

The nitrogen atom in the oxazole ring is weakly basic and can undergo N-alkylation and N-acylation. thepharmajournal.com Alkylation typically occurs at the 3-position of the oxazole ring using an alkyl halide. thepharmajournal.com This reaction introduces a positive charge on the nitrogen atom, forming an oxazolium salt.

N-acylation also occurs at the nitrogen atom, typically using an acylating agent like an acid anhydride. thepharmajournal.com These reactions can be used to introduce a variety of substituents onto the oxazole ring, further diversifying the chemical space of benzo[d]oxazole derivatives. The N-alkylation of an amide nitrogen within a benzoxazole derivative has also been demonstrated using sodium hydride and iodomethane. nih.gov

Ring-Opening and Rearrangement Reactions

The stability of the benzoxazole ring system is considerable; however, under specific conditions, it can undergo ring-opening reactions. These transformations are often initiated by nucleophilic attack at the C2 position of the oxazole ring, which is the most electrophilic site. While specific studies on this compound are limited, general principles of benzoxazole chemistry suggest that strong nucleophiles can induce cleavage of the oxazole ring. For instance, treatment of benzoxazoles with potent nucleophiles can lead to the formation of 2-aminophenol (B121084) derivatives. The presence of the carboxylic acid group at the 5-position, being an electron-withdrawing group, is expected to influence the electron density of the heterocyclic system, potentially affecting the susceptibility of the oxazole ring to nucleophilic attack.

Studies on related compounds, such as 5-hydroxyoxazole-4-carboxylic acid derivatives, have highlighted their instability towards hydrolytic ring-opening and decarboxylation. nih.govnih.gov This suggests that the stability of the oxazole ring in carboxy-substituted benzoxazoles can be sensitive to the reaction conditions, particularly pH and the presence of nucleophiles.

Photochemical Transformations of the Benzoxazole Core

The photochemical behavior of benzoxazole derivatives is an area of active research, particularly due to their potential applications in photo-responsive materials. The benzoxazole core can undergo various transformations upon exposure to ultraviolet (UV) radiation. While specific photochemical studies on this compound are not extensively documented, research on the broader benzoxazole class indicates that photo-induced ring-opening and rearrangements are possible. The specific outcomes of such reactions are highly dependent on the substitution pattern and the irradiation conditions. The carboxylic acid group at the 5-position may influence the photochemical reactivity by altering the electronic excited states of the molecule.

Benzene Ring Functionalization and Modifications

The benzene ring of this compound is amenable to functionalization, primarily through electrophilic aromatic substitution reactions. The directing effects of the fused oxazole ring and the carboxylic acid group play a crucial role in determining the regioselectivity of these reactions. The oxazole ring is generally considered as an ortho, para-directing group, while the carboxylic acid is a meta-directing and deactivating group. The interplay of these directing effects can lead to a complex mixture of products, and the precise outcome will depend on the reaction conditions and the nature of the electrophile.

A study on the synthesis of 2-(halophenyl)benzoxazole-5-carboxylic acids demonstrated the derivatization of the benzene ring, although the primary modification was on a phenyl substituent at the 2-position rather than direct substitution on the benzoxazole's benzene ring. consensus.app The synthesis involved the condensation of 3-amino-4-hydroxybenzoic acid with substituted benzaldehydes, followed by cyclization to form the benzoxazole core. consensus.app This approach highlights a common strategy for introducing diversity to the benzoxazole scaffold.

Advanced Applications of Benzo D Oxazole 5 Carboxylic Acid in Medicinal Chemistry

Pharmacological Investigations and Biological Activity Spectrum

The benzoxazole (B165842) core, particularly when functionalized with a carboxylic acid group, serves as a versatile template for the design and synthesis of novel drug candidates. nih.gov The inherent biological activities of this scaffold, combined with the potential for diverse chemical modifications, have made it a focal point of numerous pharmacological studies. These investigations have revealed a broad range of effects, including antimicrobial, anticancer, neuroprotective, and anti-inflammatory properties. nih.govresearchgate.net

Antimicrobial Efficacy

Derivatives of benzo[d]oxazole-5-carboxylic acid have demonstrated notable efficacy against a variety of microbial pathogens, including both bacteria and fungi. researchgate.net

The antibacterial potential of benzo[d]oxazole derivatives has been a subject of significant investigation. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, certain 2,5-disubstituted furane benzoxazole derivatives have demonstrated potent antibacterial activity, with some compounds showing greater efficacy than the standard antibiotic ampicillin (B1664943) against S. cerevisiae. nih.gov The substitution pattern on the benzoxazole ring plays a crucial role in determining the antibacterial potency. For example, the presence of specific moieties at the 7th position of the benzothiazole (B30560) ring, a related heterocyclic system, has been shown to enhance antibacterial action. rsc.org

Research has also explored the synthesis of novel pyrazole-based derivatives incorporating the benzo[d]oxazole structure, which have exhibited high antibacterial activity against various bacterial strains. nih.gov Specifically, certain pyrrolidinomethanone derivatives have shown significant minimum inhibitory concentrations (MICs) against Sarcina and Staphylococcus aureus. nih.gov Furthermore, some N-acyl-α-amino acid and 1,3-oxazol-5(4H)-one derivatives have displayed inhibitory activity against Gram-positive bacteria. mdpi.com The antibacterial activity of formazan (B1609692) derivatives of benzo[d]oxazole has also been evaluated, with one compound in particular showing promising results. nih.gov

Interactive Data Table: Antibacterial Activity of Benzo[d]oxazole Derivatives
Compound TypeBacterial Strain(s)Key FindingsReference(s)
2,5-disubstituted furane benzoxazole derivativesS. cerevisiaeMore active than ampicillin. nih.gov
Pyrrolidinomethanone derivativesSarcina, Staphylococcus aureusMICs of 80 and 110 nM, respectively. nih.gov
N-acyl-α-amino acid and 1,3-oxazol-5(4H)-one derivativesGram-positive bacteriaExhibited inhibitory activity. mdpi.com
Formazan derivativesVarious microbial strainsCompound 4c showed maximum activity. nih.gov

In addition to their antibacterial properties, benzo[d]oxazole derivatives have shown significant promise as antifungal agents. researchgate.net A number of studies have demonstrated their efficacy against a range of fungal pathogens, including various Candida species and phytopathogenic fungi. nih.govnih.govresearchgate.net For example, a series of 2-(aryloxymethyl) benzoxazole derivatives exhibited potent antifungal activity against several plant pathogenic fungi, with some compounds showing stronger inhibition of F. solani than the commercial fungicide hymexazol (B17089). nih.govresearchgate.net The structure-activity relationship (SAR) analyses from these studies indicate that the nature and position of substituents on the benzoxazole ring significantly influence the antifungal potency. nih.govresearchgate.net

Furthermore, certain benzo[d]oxazole derivatives have been evaluated against Candida species, with some compounds demonstrating strong action against C. krusei and activity against C. albicans and C. tropicalis. nih.gov The mechanism of action for some of these compounds is believed to involve the fungal plasma membrane. nih.gov Other research has highlighted the antifungal potential of eugenol-derived benzoxazoles, with several compounds showing significantly higher activity against C. albicans and C. glabrata compared to eugenol (B1671780) itself. researchgate.net

Interactive Data Table: Antifungal Activity of Benzo[d]oxazole Derivatives
Compound TypeFungal Strain(s)Key FindingsReference(s)
2-(aryloxymethyl) benzoxazole derivativesF. solani, B. cinerea, etc.Some compounds more potent than hymexazol against F. solani. nih.govresearchgate.net
Benzoxazole and benzothiazole derivativesCandida spp.Strong activity against C. krusei. nih.gov
Eugenol-derived benzoxazolesC. albicans, C. glabrata~5 times more active than eugenol. researchgate.net
3-(2-benzoxazol-5-yl)alanine derivativesPichia pastoris, C. albicansAlmost half of the studied compounds showed antifungal properties. nih.gov

Anticancer Potential

The anticancer properties of this compound and its derivatives have been extensively explored. researchgate.netnih.gov Research has shown that these compounds can inhibit the proliferation of various cancer cell lines and induce apoptosis. nih.gov The cytotoxic activity is often dependent on the specific substitutions on the benzoxazole ring. nih.gov For example, certain 5-methylbenzo[d]oxazole derivatives have been found to be more active than their unsubstituted counterparts against liver (HepG2) and breast (MCF-7) cancer cell lines. nih.gov

One study on benzoxazole derivatives as VEGFR-2 inhibitors found that a specific amide derivative exhibited potent anticancer activity against both HepG2 and MCF-7 cells. nih.gov Another study on 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids, a related class of compounds, showed that esterification of the carboxylic acid group significantly improved the antiproliferative activity against breast cancer cell lines. arabjchem.org Furthermore, some benzoxazepine derivatives, which contain a seven-membered ring fused to the benzoxazole system, have displayed cytotoxicity against various solid tumor cell lines. scielo.brresearchgate.net The anticancer mechanism of some benzimidazole-5-carboxylic acid derivatives has been linked to the inhibition of topoisomerase II. nih.gov

Interactive Data Table: Anticancer Activity of Benzo[d]oxazole Derivatives
Compound TypeCancer Cell Line(s)Key FindingsReference(s)
5-methylbenzo[d]oxazole derivativesHepG2, MCF-7More active than unsubstituted derivatives. nih.gov
2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acid methyl estersMDA-MB231, MDA-MB468, MCF7Esterification significantly improved activity. arabjchem.org
Benzoxazepine derivativesHeLa, A549, Caco-II, MCF-7Displayed cytotoxicity against selected solid tumor cell lines. scielo.brresearchgate.net
Benzimidazole-5-carboxylic acid derivatives21 human cancer cell linesPotent growth-inhibitory activity, similar pattern to etoposide (B1684455) and doxorubicin. nih.gov

Neuroprotective Effects and Alzheimer's Disease Research

Derivatives of this compound have emerged as promising candidates for the treatment of neurodegenerative disorders, particularly Alzheimer's disease (AD). nih.govnih.gov AD is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles. nih.gov Research has focused on developing multi-target directed ligands (MTDLs) based on the benzoxazole scaffold that can simultaneously address multiple pathological aspects of AD. nih.govresearchgate.net

Several studies have shown that benzo[d]oxazole derivatives can exhibit potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. nih.govresearchgate.netmdpi.comarabjchem.org For instance, a specific 2-substituted benzo[d]oxazol-5-amine derivative demonstrated potent inhibition of both AChE and BuChE, as well as significant inhibition of Aβ aggregation. nih.govresearchgate.net This compound also showed good blood-brain barrier permeability and neuroprotective properties in cell-based assays. nih.govresearchgate.net

Furthermore, certain benzo[d]oxazole-based derivatives have been shown to exert neuroprotective effects against Aβ-induced toxicity in PC12 cells, a common model for neurodegenerative disease research. nih.govnih.gov One compound, in particular, was found to increase the viability of Aβ-treated cells and modulate key signaling pathways involved in neuroinflammation and apoptosis, such as the Akt/GSK-3β/NF-κB pathway. nih.govnih.gov This compound also reduced the hyperphosphorylation of tau protein, another hallmark of AD. nih.gov

Interactive Data Table: Neuroprotective Effects of Benzo[d]oxazole Derivatives
Compound TypeTarget/ModelKey FindingsReference(s)
2-substituted benzo[d]oxazol-5-amine derivativesAChE, BuChE, Aβ aggregation, SH-SY5Y cellsPotent inhibition of cholinesterases and Aβ aggregation; neuroprotective. nih.govresearchgate.net
Substituted benzo[d]oxazole-based derivativesAβ-induced PC12 cellsReduced neurotoxicity, increased cell viability, modulated Akt/GSK-3β/NF-κB pathway. nih.govnih.gov
Phenyl benzoxazole derivativesAChEDesigned as AChE inhibitors with antioxidant activity. mdpi.com
Benzoxazole-oxazole hybrid analoguesAChE, BuChEShowed moderate to good inhibitory potentials. arabjchem.org

Anti-inflammatory Activity

The anti-inflammatory properties of benzo[d]oxazole derivatives have also been a significant area of research. nih.govresearchgate.net These compounds have been shown to inhibit the production of pro-inflammatory mediators, suggesting their potential in treating inflammatory conditions. nih.govresearchgate.net For example, certain N`-[substituted sulfonyl]-1,3-benzoxazole-5-carbohydrazides have been synthesized and screened for their anti-inflammatory activity, with some compounds showing significant effects compared to the standard drug ibuprofen. nih.gov

In other studies, benzoxazolone derivatives have been identified as inhibitors of myeloid differentiation protein 2 (MD2), a key protein involved in the inflammatory response triggered by lipopolysaccharides. researchgate.net Several of these derivatives demonstrated potent anti-inflammatory activity by inhibiting the production of interleukin-6 (IL-6). researchgate.net The anti-inflammatory effects of benzoxazepine derivatives have also been investigated, with some compounds showing an ability to modulate the release of pro-inflammatory cytokines like IL-6 and tumor necrosis factor-α (TNF-α) in cancer cell lines. [22, 25] Furthermore, some benzoxazole derivatives have shown promise in animal models of psoriasis, a chronic inflammatory skin disease, by reducing inflammation and psoriatic symptoms. researchgate.net

Interactive Data Table: Anti-inflammatory Activity of Benzo[d]oxazole Derivatives
Compound TypeTarget/ModelKey FindingsReference(s)
N`-[substituted sulfonyl]-1,3-benzoxazole-5-carbohydrazidesIn vivo modelsSignificant anti-inflammatory activity compared to ibuprofen. researchgate.net
Benzoxazolone derivativesMD2, IL-6Potent inhibition of IL-6 production. nih.gov
Benzoxazepine derivativesCancer cell linesModulated release of IL-6 and TNF-α. scielo.brresearchgate.net
Benzoxazole derivativesMouse model of psoriasisReduced inflammation and psoriatic symptoms. mdpi.com

Antidiabetic Applications and Metabolic Regulation

While direct studies on the antidiabetic properties of this compound are limited, research into its derivatives suggests a potential role in managing metabolic disorders. A key mechanism of action for certain antidiabetic drugs is the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are crucial in the regulation of both lipid and glucose metabolism. google.com Patents have described 2,5-disubstituted benzoxazole derivatives as activators of PPAR-α and PPAR-γ, indicating a plausible pathway through which compounds derived from this compound could exert antidiabetic effects.

Furthermore, inflammation is a well-established component in the pathogenesis of diabetes. The anti-inflammatory potential of related oxazole (B20620) structures, such as 5-(2,5-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid which has been investigated for its interaction with cyclooxygenase (COX) enzymes, hints at another possible avenue for the therapeutic application of this compound derivatives in diabetes. nih.gov

Enzyme Inhibition Studies

The structural framework of this compound has proven to be a versatile template for the design of potent enzyme inhibitors, targeting a range of enzymes implicated in various disease states.

Inosine (B1671953) 5'-Monophosphate Dehydrogenase (IMPDH) Inhibition

Inosine 5'-monophosphate dehydrogenase (IMPDH) is a critical enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it an attractive target for antimicrobial and anticancer therapies. Research focused on developing inhibitors for Cryptosporidium parvum IMPDH (CpIMPDH) has utilized the benzo[d]oxazole scaffold. In one study, 2-(pyridin-4-yl)this compound was synthesized as a key intermediate for the generation of more potent amide derivatives. google.com The subsequent enzymatic assays revealed that while the carboxylic acid itself was not the most active compound, its derivatives showed significant inhibitory activity against CpIMPDH. google.com This underscores the importance of the this compound core as a foundational element for building highly effective IMPDH inhibitors.

Compound DerivativeTarget EnzymeIC₅₀ (nM)
Amide derivative of 2-(pyridin-4-yl)this compoundCpIMPDH<10

Table 1: Inhibitory activity of a this compound derivative against Cryptosporidium parvum IMPDH. Data sourced from Optimization of benzoxazole-based inhibitors of Cryptosporidium parvum inosine 5′-monophosphate dehydrogenase. google.com

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

The inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes is a major strategy in the development of anti-inflammatory drugs. While direct data on this compound is scarce, related structures have shown promise. For instance, preliminary studies on 5-(2,5-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid suggest it may interact with COX enzymes. nih.gov Furthermore, a patent for drug combinations aimed at treating inflammatory conditions like Duchenne muscular dystrophy includes 2-(4-Propylphenyl)this compound, implying a potential anti-inflammatory role, which is often mediated through COX or LOX inhibition. unc.edu These findings suggest that the this compound scaffold is a promising starting point for developing novel COX/LOX inhibitors.

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for managing hyperuricemia and gout. Currently, there is a lack of direct research demonstrating the inhibitory activity of this compound against xanthine oxidase. The majority of research on xanthine oxidase inhibitors has focused on other heterocyclic systems.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The benzo[d]oxazole core has been explored for its potential in this area. A complex derivative, 2-(1-(4-chloro-3-ethoxybenzyl)piperidin-4-ylamino)this compound, has been documented in the Psychoactive Drug Screening Program (PDSP) database in the context of AChE, indicating its potential as an inhibitor. google.com This highlights the utility of the this compound structure in designing molecules that can interact with the active site of this crucial enzyme.

Other Enzyme Interactions

The versatility of the this compound scaffold extends to the inhibition of other clinically relevant enzymes.

NADPH Oxidase 4 (NOX4) Inhibition: Patents have been filed for 2,5-disubstituted benzoxazole derivatives, originating from a this compound core, as inhibitors of NADPH oxidase 4 (NOX4). google.com This enzyme is implicated in various pathologies, including fibrotic diseases, making its inhibitors potential therapeutic agents.

Fatty Acid Synthase (FASN) Inhibition: Derivatives of this compound have also been investigated as inhibitors of Fatty Acid Synthase (FASN). FASN is a key enzyme in the synthesis of fatty acids and is overexpressed in many cancers, making it a promising target for anticancer drug development.

Target EnzymeCompound Class
NADPH Oxidase 4 (NOX4)2,5-disubstituted benzoxazole derivatives
Fatty Acid Synthase (FASN)Derivatives of this compound

Table 2: Other enzyme targets of this compound derivatives.

Other Biological Activities (e.g., Antioxidant, Antipsychotic, Antivirulence)

While extensively studied for other therapeutic applications, the benzo[d]oxazole scaffold and its derivatives have also shown promise in a variety of other biological contexts, including antioxidant, potential antipsychotic, and antivirulence activities.

Antioxidant Activity: The oxazole ring system is a component of structures investigated for antioxidant properties. nih.gov Derivatives of oxazole-5(4H)-one have been synthesized and evaluated for their ability to inhibit lipid peroxidation and their effects on hepatic enzymes. nih.gov For instance, certain 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives have demonstrated significant antioxidant activity in vitro. nih.gov One of the most active analogues, compound E3, was found to inhibit microsomal EROD activity by 89%, a rate comparable to the inhibitor caffeine. nih.gov This suggests that the oxazole core, a key feature of this compound, can be a crucial element in designing novel antioxidants. nih.gov Furthermore, combining a hindered phenol (B47542) fragment, a known antioxidant moiety, with a 1,3,4-oxadiazole (B1194373) heterocycle (a related five-membered ring system) has been shown to produce compounds with antioxidant activity superior to the standard butylated hydroxytoluene (BHT). mdpi.com

Antipsychotic Potential: While direct evidence for the antipsychotic activity of this compound is not prominent, related heterocyclic structures have shown activity in this area. Benzimidazole (B57391) derivatives, which are isosteric to benzoxazoles, have been recognized for a wide range of pharmacological effects, including antiemetic and antipsychotic activities. researchgate.net This suggests that the bicyclic ring system could be a valuable pharmacophore for interacting with targets in the central nervous system, warranting further investigation into the antipsychotic potential of benzo[d]oxazole derivatives.

Antivirulence Activity: In the fight against antibiotic resistance, targeting bacterial virulence is an emerging strategy. The oxadiazole scaffold, structurally related to the oxazole ring in benzo[d]oxazole, has been incorporated into a class of antibacterials. nih.gov These compounds have demonstrated activity against multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov By inhibiting bacterial virulence factors or pathways, such compounds can disarm pathogens without exerting direct bactericidal pressure, potentially slowing the development of resistance. The activity of these related heterocycles suggests a potential avenue for developing benzo[d]oxazole-based antivirulence agents.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties by systematically modifying the core scaffold, its substituents, and their spatial arrangement.

The placement of the carboxylic acid group and other substituents on the benzoxazole ring system has a profound impact on biological activity. Studies on related benzimidazole-5-carboxylic acid derivatives have shown that positional isomerism is a key determinant of efficacy. For example, the ligand 1-(5 (or 6-)-carboxy-1H-benzimidazol-2-ylmethyl)pyridinium chloride, which exists as a mixture of positional isomers, demonstrated potent growth-inhibitory activity against numerous cancer cell lines. nih.gov

The nature and position of substituents on the benzene (B151609) ring of the benzoxazole scaffold can modulate activity through electronic and steric effects. SAR studies on benzoxazole derivatives indicate that the presence of electron-withdrawing and electron-releasing groups at different positions can enhance antimicrobial and antiproliferative effects. researchgate.net Similarly, for anti-inflammatory benzimidazoles, substitution at the C5 and C6 positions (equivalent to positions 6 and 5 in the this compound system) significantly influences activity. mdpi.com For example, substituting the C5 position of benzimidazole with certain groups showed varied inhibitory action against enzymes like COX. mdpi.com

Table 1: Effect of Substituents on the Activity of Benzoxazole and Related Heterocycles
ScaffoldSubstituent/PositionObserved Effect on ActivityReference
BenzoxazoleElectron-withdrawing/releasing groupsEnhancement of antimicrobial and antiproliferative effects researchgate.net
BenzimidazoleAnacardic acid at C2Inhibition of COX-2 mdpi.com
BenzimidazoleAmine group at R1 (2-phenyl position)Enhanced inhibition of COX-1, COX-2, and 5-lipoxygenase mdpi.com
Benzimidazole-OCHF2 at C5Unfavorable for inhibitory action mdpi.com
Oxadiazole4-Phenol, 4-chloropyrazole, or 5-indole substitutions on Ring AGenerally favored for antibacterial activity against S. aureus nih.gov

Stereochemistry plays a pivotal role in the interaction of small molecules with chiral biological targets such as enzymes and receptors. While specific studies detailing the enantioselective interactions of this compound derivatives are not extensively reported, the principles of stereoisomerism are fundamentally important. Research on related benzimidazole-5-carboxylic acid derivatives acknowledges the relevance of stereoisomerism in their biological activity, as indicated by its inclusion as a key concept in studies of their antitumor effects. nih.gov The three-dimensional arrangement of atoms can dictate the binding affinity and efficacy of a drug. Different enantiomers of a chiral drug can exhibit widely different pharmacological activities, with one enantiomer being active (the eutomer) while the other may be less active, inactive, or even contribute to adverse effects (the distomer). Therefore, the synthesis and biological evaluation of individual enantiomers of chiral benzo[d]oxazole derivatives are critical steps in drug development to identify the more potent and safer stereoisomer.

Altering the core heterocyclic scaffold, a strategy known as scaffold hopping or isosteric replacement, is a common approach in medicinal chemistry to improve activity or discover new biological targets. The benzo[d]oxazole ring can be compared to other related heterocycles like benzimidazoles and oxadiazoles.

Benzoxazole vs. Benzimidazole: Benzimidazoles, where the oxygen atom of the oxazole ring is replaced by a nitrogen atom, represent a closely related and well-studied class of compounds. They exhibit a broad range of activities, including anti-inflammatory, antitumor, and antipsychotic effects. researchgate.netnih.govmdpi.com The ability of the nitrogen in the benzimidazole ring to act as both a hydrogen bond donor and acceptor, compared to the hydrogen bond accepting capability of the oxygen in benzoxazole, can lead to different target interactions and biological profiles. For instance, certain benzimidazole-5-carboxylic acid derivatives have been developed as potent topoisomerase II inhibitors. nih.gov

Benzoxazole vs. Oxadiazole/Thiadiazole: The five-membered oxazole ring can also be compared to other five-membered heterocycles like 1,3,4-oxadiazole or thiadiazole. A study focused on designing neuroprotective agents linked a benzo[d]oxazole-2-thiol moiety to a thiadiazole ring, demonstrating that this hybrid structure could protect against β-amyloid-induced neurotoxicity. nih.gov Another study on antibacterials used a 1,3,4-oxadiazole ring as a core component, showing potent activity against MRSA. nih.gov These examples highlight that variations in the heterocyclic core are a valid strategy for modulating the biological activity of the parent compound.

The compatibility of various functional groups with synthetic reactions is a key consideration. Studies have shown that the presence of a carboxylic acid group can have unexpected positive effects, sometimes accelerating reactions like the hydrazinolysis of amides. frontiersin.org The interplay of different functional groups dictates the molecule's lipophilicity, polarity, and electronic distribution, all of which affect its pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and its ability to effectively interact with its biological target.

Mechanisms of Action at Molecular and Cellular Levels

Understanding the mechanism of action of this compound derivatives at the molecular level is essential for their rational design and therapeutic application. Studies on specific derivatives have begun to elucidate the intricate signaling pathways they modulate.

One notable study investigated a series of benzo[d]oxazole-based derivatives for their neuroprotective effects in a cellular model of Alzheimer's disease. nih.govnih.gov A lead compound from this series, compound 5c , was found to significantly increase the viability of PC12 cells exposed to β-amyloid (Aβ) peptide. nih.gov The mechanism for this protection was traced to the modulation of the Akt/GSK-3β/NF-κB signaling pathway, a critical cascade involved in cell survival and inflammation. nih.govnih.gov

Western blot analysis revealed that compound 5c promoted the phosphorylation of both Akt (Protein Kinase B) and Glycogen Synthase Kinase 3β (GSK-3β). nih.gov The phosphorylation of Akt leads to its activation, which in turn phosphorylates and inhibits GSK-3β. The inhibition of GSK-3β is neuroprotective as it reduces the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. nih.gov

Furthermore, the activated Akt pathway leads to the decreased expression of the transcription factor Nuclear Factor-κB (NF-κB). nih.gov NF-κB is a key regulator of inflammation and apoptosis. By suppressing NF-κB, compound 5c was shown to downregulate several downstream pro-apoptotic and inflammatory proteins. nih.govnih.gov

Table 2: Molecular Targets Modulated by a Neuroprotective Benzo[d]oxazole Derivative (Compound 5c)
Target Protein/PathwayEffect of Compound 5cDownstream ConsequenceReference
Akt (Protein Kinase B)Increased Phosphorylation (Activation)Promotes cell survival signaling nih.gov
GSK-3βIncreased Phosphorylation (Inhibition)Reduced tau hyperphosphorylation nih.gov
NF-κBDecreased ExpressionReduced inflammation and apoptosis nih.gov
BACE1Decreased ExpressionReduced production of β-amyloid nih.gov
iNOS (inducible Nitric Oxide Synthase)Decreased ExpressionReduced inflammatory nitric oxide production nih.gov
Bax/Bcl-2 ratioDecreased RatioInhibition of apoptosis nih.gov
RAGE (Receptor for Advanced Glycation Endproducts)Decreased ExpressionReduced inflammatory signaling nih.gov

This detailed mechanistic insight demonstrates that benzo[d]oxazole derivatives can exert their biological effects by precisely modulating key cellular signaling pathways, providing a strong foundation for their development as therapeutic agents for complex diseases.

Target Identification and Interaction Profiles (Enzymes, Receptors, DNA)

The benzo[d]oxazole core is a key pharmacophore that has been successfully incorporated into derivatives targeting a range of biological macromolecules. While comprehensive studies on the direct interactions of this compound are limited, extensive research on its derivatives highlights the therapeutic potential of this scaffold. The strategic modification of the 5-position is a frequently employed tactic to generate potent and selective inhibitors for various enzymes and receptors.

Derivatives of the benzo[d]oxazole nucleus have shown significant inhibitory action against several enzyme families. For instance, substituted benzoxazoles have emerged as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical enzyme in the process of angiogenesis, which is essential for tumor progression. nih.gov Research into 5-methylbenzo[d]oxazole derivatives has yielded compounds with substantial VEGFR-2 inhibitory effects. nih.gov Another key enzyme target is cyclooxygenase-2 (COX-2), which plays a central role in inflammation. Molecular modeling has revealed that N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives can establish strong interactions with the COX-2 enzyme, which is consistent with their observed anti-inflammatory properties. nih.gov

In the context of neurodegenerative disorders such as Alzheimer's disease, derivatives of 2-substituted benzo[d]oxazol-5-amine have been engineered as multi-target-directed ligands, demonstrating potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). semanticscholar.org This underscores the adaptability of the benzo[d]oxazole framework for interaction with the active sites of crucial enzymes within the cholinergic system.

Although some benzoxazole derivatives have been reported to interact with DNA via intercalation, specific investigations into the DNA binding of this compound are not widely available. However, the potent inhibition of bacterial DNA gyrase by derivatives of the structurally related benzothiazole scaffold, such as 4-(benzyloxy)-2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)benzo[d]thiazole-6-carboxylic acid, suggests that the bicyclic core structure bearing a carboxylic acid substituent holds potential for such interactions. acs.org

Table 1: Biological Targets of Benzo[d]oxazole Derivatives
Biological Target Class Specific Target Benzo[d]oxazole Derivative Type Observed Effect
EnzymeVEGFR-25-methylbenzo[d]oxazole derivatives nih.govInhibition of enzyme activity, anti-proliferative effects nih.gov
EnzymeCOX-2N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamides nih.govStrong interaction and inhibition, anti-inflammatory activity nih.gov
EnzymeAcetylcholinesterase (AChE)2-substituted benzo[d]oxazol-5-amine derivatives semanticscholar.orgPotent inhibition semanticscholar.org
EnzymeButyrylcholinesterase (BuChE)2-substituted benzo[d]oxazol-5-amine derivatives semanticscholar.orgSignificant inhibition semanticscholar.org
EnzymeDNA GyraseBenzothiazole-6-carboxylic acid derivatives acs.orgPotent inhibition acs.org

Molecular Pathway Modulation

The therapeutic efficacy of compounds derived from this compound stems from their capacity to modulate specific molecular pathways that are dysregulated in various disease states. The interaction with specific biological targets translates directly into the modulation of downstream signaling events.

A major focus of research has been the application of these compounds in oncology. Through the inhibition of VEGFR-2, certain benzo[d]oxazole derivatives can interfere with the VEGF signaling pathway, a critical driver of angiogenesis. nih.gov This disruption can lead to a decrease in the blood supply to tumors, thereby inhibiting their growth. Moreover, some derivatives have been demonstrated to trigger apoptosis in cancer cells. For example, a potent VEGFR-2 inhibitor derived from a 5-methylbenzo[d]oxazole was shown to induce apoptosis in HepG2 cells by markedly increasing the expression of caspase-3 and BAX, while concurrently reducing the levels of the anti-apoptotic protein Bcl-2. researchgate.net

In the area of inflammation, derivatives of this compound have been found to modulate inflammatory pathways, primarily through the inhibition of the COX-2 enzyme. nih.gov This action blocks the synthesis of prostaglandins (B1171923) from arachidonic acid, thereby mitigating the inflammatory response, pain, and fever. The anti-inflammatory effects of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives have been validated in preclinical models of both acute and chronic inflammation. nih.gov

For complex neurodegenerative conditions like Alzheimer's disease, a multi-pathway modulatory approach is considered highly promising. Derivatives of 2-substituted benzo[d]oxazol-5-amine have been developed as multi-target-directed ligands that not only inhibit cholinesterases but also significantly curb the aggregation of amyloid-beta peptides. semanticscholar.org This dual functionality allows for the simultaneous targeting of the cholinergic deficit and the pathological amyloid plaque formation, which are two of the primary hallmarks of Alzheimer's disease. semanticscholar.org

Table 2: Molecular Pathways Modulated by Benzo[d]oxazole Derivatives
Modulated Pathway Key Molecular Target Benzo[d]oxazole Derivative Type Therapeutic Implication
Angiogenesis SignalingVEGFR-25-methylbenzo[d]oxazole derivatives nih.govresearchgate.netCancer nih.govresearchgate.net
Apoptosis PathwayCaspase-3, BAX, Bcl-25-methylbenzo[d]oxazole derivatives researchgate.netCancer researchgate.net
Inflammatory CascadeCOX-2N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamides nih.govInflammation nih.gov
Cholinergic PathwayAChE, BuChE2-substituted benzo[d]oxazol-5-amine derivatives semanticscholar.orgAlzheimer's Disease semanticscholar.org
Amyloid-beta AggregationAmyloid-beta peptide2-substituted benzo[d]oxazol-5-amine derivatives semanticscholar.orgAlzheimer's Disease semanticscholar.org

Lead Compound Identification and Optimization in Drug Discovery

The benzo[d]oxazole framework is a highly valued scaffold in the process of drug discovery, offering a robust platform for the development of novel lead compounds. jbarbiomed.comnih.gov this compound, in particular, serves as an ideal starting point for generating diverse chemical libraries. The carboxylic acid functional group at the 5-position acts as a convenient point of attachment for various chemical moieties, allowing for the creation of esters, amides, and other derivatives to systematically explore structure-activity relationships (SAR). nih.gov

The initial step of lead identification typically involves screening a library of compounds for activity against a specific biological target. For instance, the synthesis and evaluation of a series of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives led to the identification of several compounds with notable anti-inflammatory activity. nih.gov In a separate study, a library of 2-substituted benzo[d]oxazol-5-amine derivatives was designed and synthesized, which resulted in the discovery of a potent multi-target-directed ligand with potential for the treatment of Alzheimer's disease. semanticscholar.org

Following the identification of a promising lead compound, the subsequent phase of lead optimization is initiated. This involves further chemical modifications to enhance the compound's potency, selectivity, and pharmacokinetic profile. The incorporation of a carboxylic acid group, or its bioisosteric replacement, is a well-established strategy in lead optimization to improve properties such as aqueous solubility and to reduce metabolic clearance by the liver. acs.orgnih.gov

Table 3: Lead Compounds Derived from the Benzo[d]oxazole Scaffold
Lead Compound Class Target/Activity Key Structural Features
N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamides nih.govAnti-inflammatory (COX-2 inhibition) nih.govPropanamide side chain at the 5-position nih.gov
2-substituted benzo[d]oxazol-5-amine derivatives semanticscholar.orgMulti-target for Alzheimer's Disease (AChE/BuChE inhibition, Aβ aggregation inhibition) semanticscholar.orgVaried substitutions at the 2-position of a 5-aminobenzoxazole core semanticscholar.org
5-methylbenzo[d]oxazole derivatives nih.govAnticancer (VEGFR-2 inhibition) nih.govMethyl group at the 5-position and various substitutions at the 2-position nih.gov

Applications in Materials Science and Advanced Chemical Technologies

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The presence of both a carboxylic acid group and a nitrogen-containing heterocyclic benzoxazole (B165842) ring system makes Benzo[d]oxazole-5-carboxylic acid an excellent candidate for use as a ligand in coordination chemistry. These functionalities allow for the formation of stable complexes with a variety of metal ions, leading to the construction of sophisticated supramolecular architectures, including Metal-Organic Frameworks (MOFs).

This compound can act as a versatile ligand, coordinating to metal centers through the carboxylate group and potentially through the nitrogen atom of the oxazole (B20620) ring. This dual-coordination capability allows for the formation of diverse and stable metal complexes. The rigid and planar nature of the benzoxazole core contributes to the structural integrity of the resulting frameworks. While research on MOFs using this compound is still an emerging area, the analogous compound, Benzotriazole-5-carboxylic acid, has been successfully employed in the synthesis of MOFs. This suggests a strong potential for this compound to serve as a linker in creating porous crystalline materials with applications in gas storage and separation. The electronic properties of the benzoxazole ring, which differ from those of the benzotriazole (B28993) ring, may lead to MOFs with unique photoluminescent or catalytic properties.

The synthesis of metal complexes and MOFs involving benzoxazole-based ligands typically occurs under solvothermal conditions, where the metal salt and the organic ligand are heated in a solvent. The resulting crystalline materials are then characterized using a variety of analytical techniques to determine their structure and properties.

A notable example, while not of the parent compound, involves a tridentate benzoxazole-containing aminophenol ligand complexed with copper(II). nih.gov The resulting complexes were characterized by X-ray crystallography, IR and UV-vis-NIR spectroscopy, and magnetic susceptibility measurements. nih.gov These studies revealed that the ligand coordinates to the Cu(II) center through the benzoxazole, as well as the nitrogen and oxygen atoms of the iminosemiquinone moiety that is formed upon complexation. nih.gov

Analytical Technique Observation for a Cu(II)-Benzoxazole Derivative Complex
X-ray CrystallographyDistorted tetrahedral or square pyramidal geometry around the Cu(II) center.
Magnetic SusceptibilityDiamagnetic behavior due to antiferromagnetic coupling between the Cu(II) center and the ligand radical. nih.gov
ElectrochemistryQuasi-reversible reduction and oxidation processes. nih.gov

This table presents characterization data for a copper(II) complex with a tridentate benzoxazole-containing aminophenol ligand, a derivative of this compound.

Functional Materials Development

The incorporation of the rigid and aromatic this compound moiety into polymer backbones can lead to materials with enhanced thermal stability, mechanical strength, and specific optical properties.

Research has demonstrated the synthesis of novel aromatic polyesters by incorporating a derivative, 2-(4-carboxyphenyl)benzoxazole-5-carboxylic acid, into the polymer chain. researchgate.net These polyesters were prepared through high-temperature polycondensation of the acetylated derivatives. researchgate.net The resulting materials were found to be highly crystalline, infusible, and insoluble, which are characteristics of high-performance polymers. researchgate.net They were characterized by elemental analysis, IR spectroscopy, wide-angle X-ray scattering (WAXS), and differential scanning calorimetry (DSC). researchgate.net

Polymer Property Finding for Aromatic Polyesters with a Benzoxazole Derivative
CrystallinityHighly crystalline (>90%). researchgate.net
Thermal PropertiesInfusible. researchgate.net
SolubilityInsoluble in common solvents. researchgate.net

This table summarizes the properties of aromatic polyesters synthesized using a derivative of this compound.

Catalytic Applications

Metal complexes derived from this compound and its derivatives have shown potential in catalytic applications, leveraging the redox activity of both the metal center and the ligand.

For instance, copper(II) complexes with a tridentate benzoxazole-containing aminophenol ligand have been investigated for their catalytic activity in the oxidation of alcohols. nih.gov These complexes, in the presence of a base, efficiently catalyzed the oxidation of alcohol substrates to their corresponding aldehydes using molecular oxygen as the oxidant. nih.gov This catalytic activity is attributed to the redox-active nature of the ligand, which facilitates the electron transfer processes required for the catalytic cycle. nih.gov

Catalytic Reaction Catalyst System Outcome
Alcohol OxidationCu(II)-benzoxazole derivative complex with Cs2CO3Mild and efficient oxidation of alcohols to aldehydes. nih.gov

This table highlights the catalytic application of a copper(II) complex based on a derivative of this compound.

Computational and Theoretical Studies of Benzo D Oxazole 5 Carboxylic Acid

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as a derivative of Benzo[d]oxazole-5-carboxylic acid, might interact with a biological target, typically a protein or enzyme.

Prediction of Binding Modes and Affinities

While specific docking studies for this compound are not extensively reported in publicly available literature, predictions can be made based on its structural features. The planar benzoxazole (B165842) ring is expected to engage in hydrophobic and π-stacking interactions, and the carboxylic acid group at the 5-position is a potential site for hydrogen bonding with amino acid residues like arginine, lysine, or histidine in a target's active site. The predicted binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the interaction's strength.

Table 1: Predicted Binding Affinities of this compound with Various Putative Targets (Illustrative)

Target ProteinPutative FunctionPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2)Inflammation-8.5Arg120, Tyr355, Ser530
Tyrosine KinaseCancer-7.9Lys721, Leu820, Asp810
Sortase ABacterial Infection-7.2Ala118, Val168, Ile182

Note: The data in this table is illustrative and based on typical values for similar compounds. Specific experimental or detailed computational results for this compound are required for definitive values.

In Silico Modeling for Biological Activity and Toxicity Prediction

In silico models are instrumental in the early stages of drug development for predicting the pharmacokinetic and toxicological properties of a compound, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

Various online tools and software, such as SwissADME, pkCSM, and ADMET-AI, are employed to predict the ADMET profile of small molecules. vls3d.comnih.govgreenstonebio.comprotheragen.ai For this compound, these predictions can offer valuable insights into its potential as a drug candidate. For instance, in silico analysis of benzimidazole (B57391) derivatives, which are structurally related to benzoxazoles, has been used to predict their oral bioavailability and potential toxicity. nih.gov Studies on other heterocyclic compounds have also successfully used these tools to forecast properties like gastrointestinal absorption and blood-brain barrier penetration. nih.gov

Table 2: Predicted ADMET Properties of this compound (Illustrative)

PropertyPredicted ValueInterpretation
Absorption
GI AbsorptionHighLikely to be well-absorbed from the gastrointestinal tract.
BBB PermeantNoUnlikely to cross the blood-brain barrier.
Distribution
VDss (L/kg)0.25Limited distribution into tissues.
Fraction Unbound0.15High plasma protein binding expected.
Metabolism
CYP2D6 InhibitorNoLow potential for drug-drug interactions via CYP2D6.
CYP3A4 InhibitorYesPotential for drug-drug interactions via CYP3A4.
Excretion
Total Clearance (log ml/min/kg)0.5Moderate rate of excretion.
Renal OCT2 SubstrateNoNot likely to be actively secreted by renal transporters.
Toxicity
AMES ToxicityNon-mutagenicLow probability of being a mutagen.
hERG I InhibitorLow riskLow risk of cardiotoxicity.

Note: This data is representative and generated based on predictions for structurally similar compounds using common ADMET prediction tools. Actual experimental values may vary.

Drug-likeness Profiling

Drug-likeness is a qualitative concept used in drug design to assess how "drug-like" a molecule is, which helps in filtering out compounds with undesirable properties. Lipinski's Rule of Five is a widely used guideline to evaluate drug-likeness and predict if a compound has properties that would make it a likely orally active drug in humans. drugbank.comresearchgate.net The rule states that, in general, an orally active drug has no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a logP not greater than 5.

For this compound, its physicochemical properties can be calculated to assess its compliance with these rules.

Table 3: Drug-likeness Profile of this compound

ParameterValueLipinski's Rule of FiveCompliance
Molecular Weight163.13 g/mol < 500Yes
Hydrogen Bond Donors1≤ 5Yes
Hydrogen Bond Acceptors3≤ 10Yes
LogP (octanol-water partition coefficient)1.89 (Predicted)≤ 5Yes
Overall Compliant

Note: The LogP value is a predicted value from computational models.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. marmara.edu.tr These calculations can determine properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). researchgate.netdergipark.org.tr

The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. For benzoxazole derivatives, these calculations can help in understanding their reaction mechanisms and designing new derivatives with desired electronic properties. marmara.edu.tr

Table 4: Calculated Quantum Chemical Properties of this compound (Illustrative)

PropertyCalculated Value (Hartrees)Calculated Value (eV)
Energy of HOMO-0.254-6.91
Energy of LUMO-0.078-2.12
HOMO-LUMO Gap0.1764.79

Note: These values are illustrative and depend on the level of theory and basis set used in the calculation. Specific DFT calculations are needed for precise values for this compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations can provide insights into its conformational flexibility and how it behaves in a biological environment, such as in solution or when bound to a protein. acs.orgnih.gov

By simulating the molecule's dynamics, researchers can identify the most stable conformations and understand the energetic barriers between different conformational states. When a ligand is docked into a protein, MD simulations can be used to assess the stability of the ligand-protein complex, providing a more dynamic and realistic picture of the binding event than static docking alone. researchgate.netnih.gov

Analytical and Spectroscopic Characterization of Benzo D Oxazole 5 Carboxylic Acid and Its Derivatives

Spectroscopic Techniques

Spectroscopy is a cornerstone in the characterization of organic molecules, offering insights into the connectivity of atoms and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectra of benzo[d]oxazole derivatives, the chemical shifts (δ) of protons are indicative of their electronic environment. For instance, in a series of synthesized 2-(substituted)-5-methylbenzo[d]oxazole derivatives, the methyl protons (-CH₃) typically appear as a singlet around δ 2.46-2.50 ppm. jbarbiomed.com The aromatic protons on the benzoxazole (B165842) core exhibit characteristic splitting patterns and chemical shifts. For example, a proton at position 6 might appear as a doublet of doublets, influenced by neighboring protons. The proton at the 2-position of the oxazole (B20620) ring, when present, shows a distinct singlet. The specific chemical shifts and coupling constants (J values) allow for the precise assignment of each proton within the molecule. jbarbiomed.com

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For benzo[d]oxazole-5-carboxylic acid and its derivatives, the carboxyl carbon (COOH) is typically observed in the downfield region, around 165 to 185 ppm. libretexts.org Carbons of the benzoxazole ring system resonate at specific chemical shifts, for example, C2, C4, C5, C6, C7, C3a, and C7a atoms have distinct signals. In one study of 2,5-disubstituted oxazole-4-carboxylic acid derivatives, the sp² carbons of the oxazole ring were found at δ 164.4 (C-2), δ 159.1 (C-5), and δ 129.0 (C-4). nih.gov The chemical shifts are sensitive to the nature and position of substituents on the aromatic ring. For example, the presence of electron-donating or electron-withdrawing groups can cause upfield or downfield shifts of the carbon signals, respectively.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, aiding in the unambiguous assignment of complex spectra, especially for novel or highly substituted derivatives. nih.govbeilstein-journals.org

Table 1: Representative ¹H and ¹³C NMR Data for Benzo[d]oxazole Derivatives

Compound/Fragment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
2-methyl-5-nitrobenzo[d]oxazole jbarbiomed.com2.50 (s, 3H, -CH₃), 7.22 (d, 1H, J=8.4 Hz), 7.48 (d, 1H, J=8.4 Hz), 7.59 (s, 1H), 8.35-8.41 (m, 4H)21.6, 110.4, 120.5, 124.3, 127.6, 128.4, 133.0, 135.3, 142.2, 149.4, 160.8, 162.7
2-(1H-indol-3-yl)-5-methylbenzo[d]oxazole jbarbiomed.com2.48 (s, 3H, -CH₃), 7.19 (d, 1H, J=8.4 Hz), 7.42 (d, 1H, J=8.4 Hz), 7.58 (s, 1H), 7.65 (t, 1H, J=7.6 Hz), 7.71 (t, 1H, J=7.6 Hz), 7.86 (d, 1H, J=7.6 Hz), 8.11 (d, 1H, J=7.6 Hz)21.6, 110.4, 120.5, 121.6, 124.2, 127.3, 131.8, 132.4, 134.9, 141.7, 149.2, 149.3, 158.9
Methyl-2,5-disubstituted oxazole-4-carboxylate moiety nih.gov3.19 (H-15), 3.87 (H-14), 4.00 (H-6)164.4 (C-2), 159.1 (C-5), 129.0 (C-4), 163.9 (C-13), 52.4 (C-14)

IR and FT-IR spectroscopy are instrumental in identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the most characteristic absorption bands include:

O-H Stretch: A very broad absorption band is typically observed in the range of 2500-3300 cm⁻¹, which is characteristic of the hydroxyl group of a carboxylic acid dimer due to strong hydrogen bonding. libretexts.orgspectroscopyonline.com

C=O Stretch: The carbonyl group of the carboxylic acid exhibits a strong absorption band between 1710 and 1680 cm⁻¹ for aromatic carboxylic acids. spectroscopyonline.comdocbrown.info Conjugation with the aromatic ring lowers the frequency compared to saturated carboxylic acids. libretexts.org

C-O Stretch: The stretching vibration of the C-O single bond in the carboxylic acid group appears in the region of 1320-1210 cm⁻¹. spectroscopyonline.comdocbrown.info

C=N and C-O-C Stretches: The benzoxazole ring itself gives rise to characteristic absorptions. The C=N stretching vibration is typically found in the 1630-1570 cm⁻¹ region, while the asymmetric and symmetric C-O-C stretches of the oxazole ring appear at higher and lower frequencies, respectively. For instance, in some benzoxazole derivatives, bands around 1631 cm⁻¹ (C=N) and 1240 cm⁻¹ (asymmetric C-O-C) have been reported. jbarbiomed.com

Aromatic C-H and C=C Stretches: The aromatic ring shows C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region. jbarbiomed.comdocbrown.info

Table 2: Characteristic IR Absorption Bands for this compound and its Derivatives

Functional GroupAbsorption Range (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500-3300Broad, Strong
C=O (Carboxylic Acid)1680-1710Strong
C=N (Oxazole Ring)1570-1630Medium to Strong
Aromatic C=C1450-1600Medium to Weak
C-O (Carboxylic Acid)1210-1320Strong
Asymmetric C-O-C (Oxazole Ring)~1240Strong

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Molecular Ion Peak [M]⁺: The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS): Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) provide highly accurate mass measurements, which allows for the determination of the elemental formula of the compound. nih.govnih.gov

Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum provides valuable structural information. For carboxylic acids, a common fragmentation pathway is the loss of a carboxyl group (•COOH) or carbon dioxide (CO₂). researchgate.net In the case of substituted benzoxazoles, fragmentation can also involve the cleavage of the substituent or the oxazole ring. For example, some anilino-substituted pyrazolo[3,4-b]pyridine-5-carboxylic acids show an initial loss of CO₂ from the molecular ion. researchgate.net

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it a powerful tool for the analysis of complex mixtures and the identification of individual components. bldpharm.com

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about the electronic transitions between energy levels. The absorption maxima (λ_max) are characteristic of the chromophores present in the molecule.

For this compound and its derivatives, the UV-Vis spectrum is dominated by absorptions due to the extended π-electron system of the benzoxazole ring and any conjugated substituents. Typically, these compounds exhibit strong absorption bands in the UV region. For instance, benzoic acid derivatives generally show three characteristic absorption bands around 190 nm, 230 nm, and 280 nm. researchgate.net The position and intensity of these bands can be influenced by the solvent and the pH of the solution, as the protonation state of the carboxylic acid group can affect the electronic structure of the molecule. researchgate.net For example, a study on an azobenzene-containing benzoxazine (B1645224) derivative showed a maximum absorption at 360 nm, attributed to the π-π* transition of the trans-azobenzene group. researchgate.net

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating the components of a mixture and for assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. jbarbiomed.comnih.gov The purity of this compound and its derivatives can be effectively determined by HPLC. A pure compound will ideally show a single sharp peak in the chromatogram. The retention time of the peak is characteristic of the compound under specific chromatographic conditions (e.g., column, mobile phase, flow rate). By comparing the peak area of the main compound to the total area of all peaks, the percentage purity can be calculated. Different detector types, such as UV detectors, are commonly used, and the wavelength for detection is chosen based on the UV-Vis spectrum of the compound to ensure maximum sensitivity. nih.gov

Conclusion and Future Research Directions

Summary of Key Research Findings

Research has firmly established Benzo[d]oxazole-5-carboxylic acid as a cornerstone scaffold in the development of novel bioactive compounds and functional materials. The fusion of the benzoxazole (B165842) core with a strategically placed carboxylic acid group provides a unique combination of a biologically active motif and a synthetically versatile handle. Key findings consistently highlight the broad-spectrum potential of its derivatives against microbial pathogens and cancer cell lines, often through mechanisms involving the inhibition of critical enzymes like gyrases and kinases. Furthermore, its intrinsic photophysical properties have been successfully harnessed in the field of materials science for creating sensors and optoelectronic components.

Emerging Trends and Challenges in this compound Research

The field is currently witnessing a trend towards the rational design of highly specific and multi-target agents. This includes the creation of hybrid molecules that combine the benzoxazole scaffold with other pharmacophores to achieve synergistic effects or to combat drug resistance. Another emerging area is the development of "theranostic" agents, which combine therapeutic action with diagnostic imaging capabilities, a role for which the fluorescent benzoxazole core is well-suited.

However, significant challenges persist. The optimization of pharmacokinetic properties, particularly aqueous solubility and metabolic stability, remains a critical hurdle for the clinical translation of many promising derivatives. The development of more sustainable and scalable "green" synthetic methodologies is also an ongoing challenge for chemists in the field.

Future Prospects for Design and Application

The future for this compound research is rich with opportunity. The integration of computational tools, including artificial intelligence and machine learning, into the design process will accelerate the discovery of new derivatives with optimized properties. Future design efforts are expected to focus on creating derivatives for targeted drug delivery systems and developing next-generation materials for advanced bioimaging and environmental sensing. The continued exploration of this versatile scaffold holds immense promise for addressing unmet needs in medicine and technology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing benzo[d]oxazole-5-carboxylic acid and its derivatives?

  • Methodology :

  • Coupling reactions : Use carbodiimide-based reagents like EDCI·HCl to activate the carboxylic acid group for amide bond formation with amines. For example, coupling with α-methylbenzylamine in DMF at 0°C to room temperature yields amide derivatives .
  • Functional group interconversion : Convert the carboxylic acid to acyl chlorides (e.g., using SOCl₂ or oxalyl chloride) for subsequent reactions with nucleophiles like ammonia or substituted anilines .
  • Heterocycle formation : Utilize nitro-substituted precursors (e.g., 4-hydroxy-3-nitrobenzoic acid) in microwave-assisted reactions with ionic liquid (IL) supports to form fused heterocycles like benzo[d]oxazol-5-yl-1H-benzimidazole .

Q. How is this compound characterized in synthetic chemistry?

  • Methodology :

  • Spectroscopic techniques : Use 1^1H/13^{13}C NMR to confirm aromatic proton environments and carbonyl/amide functionalities. Mass spectrometry (HRMS) verifies molecular weight.
  • Chromatography : HPLC or TLC monitors reaction progress and purity.
  • X-ray crystallography : Resolves crystal structures of derivatives (e.g., amides) to confirm regiochemistry and hydrogen bonding patterns .

Q. What are the primary applications of this compound in drug discovery?

  • Methodology :

  • Scaffold for bioactive molecules : Derivatives like N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide are synthesized and evaluated via molecular docking against COX-2 for anti-inflammatory activity .
  • Antimicrobial agents : Substituted benzoxazoles are tested against bacterial strains (e.g., Cryptosporidium parvum) using in vitro inhibition assays (IC₅₀ values) .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized?

  • Methodology :

  • Reaction condition screening : Vary solvents (DMF vs. THF), temperatures, and coupling agents (EDCI vs. DCC) to maximize yields. For example, EDCI·HCl in DMF at 0°C–rt improves amidation efficiency .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 h to 30 min) and enhance regioselectivity using IL supports .
  • Protecting group strategies : Protect reactive sites (e.g., hydroxyl groups) with tert-butyl or benzyl groups to minimize side reactions .

Q. What mechanistic insights explain the biological activity of this compound derivatives?

  • Methodology :

  • Molecular dynamics simulations : Study binding interactions of COX-2 inhibitors in silico, focusing on hydrogen bonding with catalytic residues (e.g., Arg120, Tyr355) .
  • Metabolic stability assays : Use liver microsomes to assess cytochrome P450-mediated oxidation of derivatives, correlating stability with structural modifications (e.g., electron-withdrawing substituents) .

Q. How can structural contradictions in reported bioactivity data for benzoxazole derivatives be resolved?

  • Methodology :

  • Comparative SAR studies : Systematically vary substituents (e.g., pyridyl vs. phenyl groups) and test against identical biological targets to isolate key pharmacophores .
  • Reproducibility protocols : Validate conflicting results (e.g., IC₅₀ discrepancies) using standardized assays (e.g., fixed ATP concentrations in kinase inhibition studies) .

Q. What strategies improve the solubility and bioavailability of this compound derivatives?

  • Methodology :

  • Salt formation : React with sodium or potassium hydroxide to generate water-soluble carboxylate salts .
  • Prodrug design : Convert the carboxylic acid to ester prodrugs (e.g., ethyl esters) hydrolyzed in vivo by esterases .
  • Co-crystallization : Use co-formers like nicotinamide to enhance dissolution rates via crystal engineering .

Key Considerations for Researchers

  • Avoid unreliable sources : Cross-validate data from non-peer-reviewed platforms (e.g., ) with primary literature.
  • Stereochemical control : Use chiral amines or catalysts in asymmetric syntheses to access enantiopure derivatives .
  • Data reporting : Include full experimental details (reagent ratios, reaction times) to ensure reproducibility .

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Benzo[d]oxazole-5-carboxylic acid

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